Chemical Properties of Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-
Chemical Properties of Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-
PART 1: CRITICAL IDENTIFICATION NOTE
⚠️ IMPORTANT TECHNICAL CLARIFICATION: CAS NUMBER DISCREPANCY
The CAS number 4039-32-1 is frequently misattributed in general databases. Officially, CAS 4039-32-1 corresponds to Lithium bis(trimethylsilyl)amide (LiHMDS) , a strong non-nucleophilic base used in organic synthesis.
The chemical structure Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- (also known as N-(2-Cyanoethyl)diethanolamine) corresponds to CAS 17209-72-2 .
[1][2][3] This guide strictly covers the properties, synthesis, and applications of the Nitrile/Amine/Alcohol hybrid: 3-(bis(2-hydroxyethyl)amino)propanenitrile (CAS 17209-72-2).
Technical Guide for Research & Development
Executive Summary & Physicochemical Profile
Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- is a trifunctional intermediate featuring a nitrile group, a tertiary amine, and two primary hydroxyl groups.[1] This unique "Y-shaped" architecture makes it a versatile coupling agent in the synthesis of azo dyes, a cross-linker in polyurethane chemistry, and a precursor for complex pharmaceutical dendrimers.
Its high polarity and water solubility stem from the dual hydroxyl "tails," while the nitrile "head" provides a gateway to carboxylic acids, amides, or propylamines via reduction or hydrolysis.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile | |
| Common Synonyms | N-(2-Cyanoethyl)diethanolamine; 3-[Bis(2-hydroxyethyl)amino]propionitrile | |
| CAS Number | 17209-72-2 | See Critical Note above |
| Molecular Formula | C₇H₁₄N₂O₂ | |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Viscous, colorless to pale yellow liquid | Hygroscopic |
| Density | 1.10 – 1.13 g/cm³ | @ 20°C |
| Boiling Point | ~366°C (Predicted) / Decomposes | Typically distilled under high vacuum (>170°C @ reduced pressure) |
| Solubility | Miscible in water, ethanol, acetone | Insoluble in non-polar alkanes (hexane) |
| pKa | ~8.5 (Amine) | Estimated based on N-alkyl diethanolamine analogs |
Synthetic Methodology: The Aza-Michael Addition
The industrial and laboratory standard for producing this compound is the Aza-Michael addition of diethanolamine to acrylonitrile. This reaction is atom-economic (100% atom efficiency) and typically requires no solvent or catalyst if temperature is controlled, though mild basic catalysis can accelerate kinetics.
Experimental Protocol (Standardized)
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Reagents: Diethanolamine (1.0 eq), Acrylonitrile (1.05 eq - slight excess).
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Setup: 3-neck flask equipped with a reflux condenser, dropping funnel, and thermometer.
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Procedure:
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Charge Diethanolamine into the flask.
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Heat to 30–40°C .
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Add Acrylonitrile dropwise. Caution: Reaction is exothermic. Maintain internal temperature below 50°C to prevent polymerization of acrylonitrile.
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Post-addition, stir at 40–60°C for 2–4 hours to ensure completion.
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Purification: Remove excess acrylonitrile via rotary evaporation under reduced pressure. The residue is typically pure enough (>95%) for downstream applications.
Visualization: Synthesis Pathway
Figure 1: The Aza-Michael addition pathway. The secondary amine of diethanolamine acts as the nucleophile attacking the β-carbon of acrylonitrile.
Chemical Reactivity & Transformations
The molecule's utility lies in its trifunctionality . Researchers can selectively manipulate the nitrile group while leaving the hydroxyls intact, or vice versa.
A. Nitrile Group Transformations
The nitrile (-CN) is the primary reactive site for chain extension and functional group interconversion.
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Hydrolysis:
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Acidic (HCl/H₂O): Yields 3-[bis(2-hydroxyethyl)amino]propanoic acid (an amino acid analog).
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Basic (NaOH/H₂O): Yields the carboxylate salt.
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Mechanism:[4] The nitrile nitrogen is protonated (acid) or attacked by hydroxide (base), passing through an amide intermediate.
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-
Hydrogenation (Reduction):
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Catalytic hydrogenation (Raney Ni or Pd/C, H₂) converts the nitrile to a primary amine, yielding N,N-bis(2-hydroxyethyl)-1,3-propanediamine . This is a critical curing agent for epoxy resins.
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B. Hydroxyl Group Transformations
The two primary hydroxyl (-OH) groups allow the molecule to act as a diol.
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Esterification: Reaction with carboxylic acids or anhydrides to form diesters.
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Polyurethane Formation: Reaction with diisocyanates (e.g., TDI, MDI) to form polyurethane networks. The tertiary amine in the backbone can provide autocatalytic activity for the urethane reaction.
Visualization: Reactivity Network
Figure 2: Functional group transformations. The nitrile allows for vertical integration into acids/amines, while hydroxyls enable lateral polymerization.
Key Applications in R&D and Industry
Azo Dye Synthesis (Coupling Component)
In the textile industry, this compound is a vital "coupler." The aromatic diazonium salts (derived from anilines) attack the electron-rich system. While this specific aliphatic nitrile is not the coupler itself, it is often reacted with anilines to form N-cyanoethyl-N-hydroxyethyl anilines , which are standard coupling components for Disperse Red and Blue dyes. The cyanoethyl group improves the dye's sublimation fastness on polyester fibers.
Pharmaceutical Intermediates
The hydrolyzed form (the propanoic acid derivative) serves as a building block for biologically active molecules. The "nitrogen mustard" structural motif (bis-hydroxyethyl amine) is a precursor to certain alkylating agents, although the cyanoethyl derivative itself is generally stable and used to modulate solubility in drug delivery systems.
Polymer Curing & Crosslinking
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Epoxy Curing: The reduced diamine derivative is a faster curing agent than standard amines due to the internal hydroxyls accelerating the ring opening of epoxides.
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Polyurethanes: Used as a chain extender that introduces a tertiary amine site, which can improve the dyeability of the final fiber or act as an internal catalyst.
Safety & Handling Protocols
While less volatile than acrylonitrile, this compound handles with specific hazards due to its nitrile and amine functionality.
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GHS Classification:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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Storage: Hygroscopic. Store in tightly sealed containers under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and hydrolysis.
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Incompatibility: Avoid strong oxidizing agents and strong acids (which may induce hydrolysis). Avoid heating above 150°C without stabilization, as retro-Michael addition can release toxic acrylonitrile.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96132: Propanenitrile, 3-[bis(2-hydroxyethyl)amino]-. Available at: [Link]
- Organic Syntheses.Cyanoethylation of Amines: General Procedures. (Historical reference for Michael Addition conditions).
-
European Chemicals Agency (ECHA). Registration Dossier: 3-[bis(2-hydroxyethyl)amino]propanenitrile. CAS 17209-72-2.[1][2][3][][6][7][8][9][10]
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BOC Sciences. Product Data Sheet: N-(2-Cyanoethyl)diethanolamine (CAS 17209-72-2).[][8][9] Physical constants and solubility data.[11][12]
- Thermo Fisher Scientific.Safety Data Sheet (SDS): 3-Aminopropionitrile derivatives. (General handling for cyanoethyl amines).
Sources
- 1. 17209-72-2|3-(Bis(2-hydroxyethyl)amino)propanenitrile|BLD Pharm [bldpharm.com]
- 2. 17209-72-2|3-(Bis(2-hydroxyethyl)amino)propanenitrile|BLD Pharm [bldpharm.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. CN105503625A - Method for synthesizing diethanolamine acrylate compounds - Google Patents [patents.google.com]
- 6. 3-[bis(2-hydroxyethyl)amino]propanenitrile | 17209-72-2 [sigmaaldrich.com]
- 7. AB140375 | CAS 17209-72-2 – abcr Gute Chemie [abcr.com]
- 8. CAS NO. 17209-72-2 | N-(2-CYANOETHYL)DIETHANOLAMINE | C7H14N2O2 [localpharmaguide.com]
- 9. 17209-72-2 N-(2-氰乙基)二乙醇胺 [chemsigma.cn]
- 10. Page loading... [guidechem.com]
- 11. Propionitrile - Wikipedia [en.wikipedia.org]
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